头孢唑氟
描述
Cefazaflur is a first-generation cephalosporin antibiotic . It is a semi-synthetic derivative and is used as an antibiotic agent .
Synthesis Analysis
Cefazaflur is synthesized by the reaction of 3-(1-methyl-1H-tetrazol-5-ylthiomethylene)-7-amino-cephem-4-carboxylic acid with trifluoromethylthioacetyl chloride . A biocatalytic synthesis of new cephalosporins has been carried out using immobilized cephalosporin-acid synthetase .Molecular Structure Analysis
The molecular formula of Cefazaflur is C13H13F3N6O4S3 . It has a molar mass of 470.46 g/mol and a monoisotopic mass of 470.011261 Da .科学研究应用
体外抗菌活性
头孢唑氟已证明具有显着的体外抗菌活性。研究表明,它对多种细菌菌株有效,包括金黄色葡萄球菌、大肠杆菌、克雷伯菌和奇异变形杆菌。它对肠杆菌属和吲哚阳性变形杆菌的活性较弱,对假单胞菌属的活性可忽略不计。该药还因其对革兰氏阳性球菌的有效性而著称,肠球菌除外。这些发现表明,头孢唑氟具有广谱的抗菌能力,使其成为治疗由这些微生物引起的感染的宝贵药物 (Counts 等人,1977 年),(Aswapokee & Neu,1979 年)。
β-内酰胺酶稳定性
头孢唑氟的一个关键特点是其对 β-内酰胺酶的稳定性。这种稳定性使其能够在其他抗生素可能被降解的环境中保持其抗菌功效。β-内酰胺酶是由某些细菌产生的酶,使细菌对青霉素和头孢菌素等 β-内酰胺类抗生素产生耐药性。头孢唑氟对这些酶的稳定性使其成为治疗由产 β-内酰胺酶细菌引起的感染的强有力候选药物 (Actor 等人,1977 年),(Farrar & O'dell,2005 年)。
对微生物药敏试验的影响
头孢唑氟对各种细菌菌株具有广泛的活性,这强调了将其纳入微生物药敏试验中的重要性,尤其是对革兰氏阴性杆菌。它在这些试验中的表现为临床医生选择最合适的抗生素治疗特定感染提供了有价值的信息 (Laverdière 等人,1978 年)。
药代动力学特性
虽然该请求不包括有关药物使用和剂量的信息,但值得注意的是,头孢唑氟的药代动力学特性已经得到研究,提供了药物在给药后在体内行为的见解。这些研究对于了解其吸收、分布、代谢和排泄至关重要,这些是确定其作为治疗剂的有效性的关键因素 (Harvengt 等人,1977 年)。
作用机制
安全和危害
Cefazaflur should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
sodium;(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6O4S3.Na/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16;/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26);/q;+1/p-1/t7-,10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDSOBPIAYYBT-YZUKSGEXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N6NaO4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52123-49-6 | |
Record name | Cefazaflur sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052123496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFAZAFLUR SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NJ5RWV39D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。